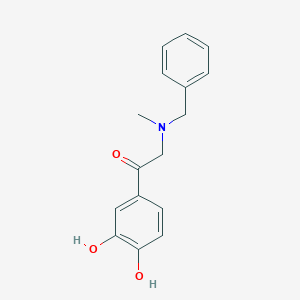

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Description

Properties

IUPAC Name |

2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVERDXLUFRHUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460271 | |

| Record name | 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36467-25-1 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036467251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL ADRENALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UW1YUN32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the synthetic compound 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known as N-Benzyl Adrenalone. Based on its structural analogy to endogenous catecholamines and related synthetic derivatives, this document delineates its probable interactions with the adrenergic system. Furthermore, we explore potential secondary pharmacological activities, including phosphodiesterase and tyrosinase inhibition, as well as antioxidant effects, drawing from the known bioactivities of its core chemical scaffold, 3',4'-dihydroxyacetophenone. This guide synthesizes the available, albeit limited, information and provides detailed experimental protocols to facilitate the empirical validation of these hypotheses. Our objective is to furnish a foundational resource for researchers investigating the therapeutic potential of this and structurally related molecules.

Introduction and Compound Profile

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a synthetic organic compound with the molecular formula C₁₆H₁₇NO₃.[1] It is recognized in pharmacological and chemical literature under several synonyms, most notably as N-Benzyl Adrenalone and Adrenaline Impurity E.[2] This nomenclature immediately highlights its structural relationship to adrenalone, the ketone form of epinephrine (adrenaline).[3] The core of the molecule is a 3',4'-dihydroxyacetophenone moiety, a structure known to be a precursor in the synthesis of various biologically active compounds and itself possessing intrinsic vasoactive and antioxidant properties.[4]

The defining feature of the topic compound is the N-benzyl-N-methylamino group at the alpha position of the acetophenone. This substitution pattern is critical in postulating its pharmacological profile, as modifications to the amine substituent of catecholamines are known to significantly alter receptor affinity and selectivity.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone |

| Common Synonyms | N-Benzyl Adrenalone, Adrenaline Impurity E |

| CAS Number | 36467-25-1 |

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

Hypothesized Primary Mechanism of Action: Adrenergic Receptor Modulation

The structural architecture of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is highly suggestive of an interaction with the adrenergic system. Its parent compound, adrenalone, is documented as an adrenergic agonist with a pronounced selectivity for α1-adrenergic receptors and minimal affinity for β-receptors.[3] Adrenaline, in contrast, is a potent agonist at both α and β-adrenergic receptors.[5] The introduction of the bulky N-benzyl group in 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone likely modulates its affinity and efficacy at these receptors compared to adrenalone and adrenaline.

Interaction with α-Adrenergic Receptors

Given that adrenalone is an α1-adrenergic agonist, it is highly probable that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone retains some activity at this receptor subtype. Agonism at α1-adrenergic receptors typically leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein complex. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction.

Interaction with β-Adrenergic Receptors

The N-substituent on catecholamines is a key determinant of β-adrenergic receptor affinity. While adrenalone has low affinity for β-receptors, the N-benzyl group could potentially alter this profile.[3] If 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone acts as an agonist at β-adrenergic receptors, it would likely activate the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[6] Conversely, if it acts as an antagonist, it would block the binding of endogenous agonists like adrenaline and noradrenaline.

Potential Secondary Mechanisms of Action

Beyond its likely role as an adrenergic modulator, the chemical structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone suggests other potential biological activities.

Phosphodiesterase (PDE) Inhibition

Derivatives of 2,4-dihydroxyacetophenone have been reported as potent inhibitors of phosphodiesterases, particularly PDE-1 and PDE-3.[7] PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs would lead to an increase in intracellular cyclic nucleotide levels, which could potentiate the effects of β-adrenergic receptor activation or have independent cellular effects. Given that the topic compound is a 3',4'-dihydroxyacetophenone derivative, it is plausible that it may also exhibit PDE inhibitory activity.

Tyrosinase Inhibition

The parent molecule, 3',4'-dihydroxyacetophenone, is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, with an IC₅₀ of 10 μM.[4] Tyrosinase inhibitors are of interest in dermatology for treating hyperpigmentation disorders. It is conceivable that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone retains some of this inhibitory activity.

Antioxidant Activity

Phenolic compounds, particularly catechols (1,2-dihydroxybenzene derivatives), are well-known for their antioxidant properties. The 3',4'-dihydroxy substitution on the acetophenone ring of the title compound confers a catechol moiety. Therefore, it is expected to possess radical scavenging activity, which can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[8]

Experimental Protocols for Mechanistic Elucidation

To empirically validate the hypothesized mechanisms of action, a series of in vitro assays are required. The following protocols provide a framework for these investigations.

Adrenergic Receptor Binding Assay

This assay determines the affinity of the compound for α and β-adrenergic receptor subtypes.

Principle: A radiolabeled ligand with known high affinity for a specific receptor subtype is incubated with a membrane preparation expressing that receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated.[1]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human adrenergic receptor subtype of interest (e.g., α₁A, α₁B, α₁D, β₁, β₂, β₃).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]prazosin for α₁ receptors, [¹²⁵I]cyanopindolol for β receptors), and varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay determines whether the compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic receptors.

Principle: Agonist stimulation of Gs-coupled receptors (e.g., β-adrenergic receptors) increases intracellular cAMP, while agonist stimulation of Gi-coupled receptors (e.g., α₂-adrenergic receptors) decreases forskolin-stimulated cAMP production. The intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) formats.[4][9]

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the adrenergic receptor of interest in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

-

Antagonist Mode: Add a fixed concentration of a known agonist (e.g., isoproterenol for β-receptors) with varying concentrations of the test compound.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of various PDE isozymes.

Principle: The assay measures the hydrolysis of a cyclic nucleotide (cAMP or cGMP) by a purified PDE enzyme. The amount of remaining cyclic nucleotide or the product formed (5'-AMP or 5'-GMP) is quantified. A common method involves using a fluorescently labeled substrate.[10][11]

Step-by-Step Methodology:

-

Reaction Buffer: Prepare a suitable PDE reaction buffer.

-

Enzyme and Substrate: In a 96-well plate, add the purified PDE isozyme of interest, the fluorescently labeled substrate (e.g., a coumarin-based synthetic substrate), and varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

-

Incubation: Incubate the plate at 30°C for a specified time.

-

Termination: Stop the reaction by adding a stop solution.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/450 nm).

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC₅₀ value.

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of the compound on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The inhibitory activity of the test compound is determined by measuring the decrease in dopachrome formation.[12][13]

Step-by-Step Methodology:

-

Reagents: Prepare a phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and a solution of L-DOPA.

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.

-

Incubation: Incubate at 37°C for 10-20 minutes.

-

Absorbance Measurement: Measure the absorbance at 475 nm using a plate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant potential of the compound.

Principle: The stable free radical DPPH has a strong absorbance at 517 nm and is purple. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The extent of discoloration is proportional to the radical scavenging activity of the compound.[14][15]

Step-by-Step Methodology:

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add the DPPH solution to varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone dissolved in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a plate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be achieved through the nucleophilic substitution of an α-halo-3',4'-dihydroxyacetophenone with N-benzylmethylamine. The dihydroxy moiety of the starting material may require protection during the reaction.

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key areas for investigation include:

-

N-Substituents: The size and nature of the N-benzyl group are likely to be critical for adrenergic receptor affinity and selectivity. Exploring other N-arylalkyl or N-alkyl substituents could fine-tune its activity.

-

Catechol Hydroxyls: The 3' and 4' hydroxyl groups are essential for catecholamine-like activity. Their modification or removal would likely abolish adrenergic receptor binding.

-

Ketone Group: The ketone at the benzylic position distinguishes this compound from adrenaline. Reduction of this ketone to a hydroxyl group would generate N-benzyl-epinephrine, which would be expected to have a different pharmacological profile.

Conclusion

While direct experimental evidence for the mechanism of action of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is currently lacking in the public domain, its chemical structure provides a strong basis for hypothesizing its interaction with the adrenergic system, likely as a modulator of α and/or β-adrenergic receptors. Plausible secondary activities include phosphodiesterase inhibition, tyrosinase inhibition, and antioxidant effects. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these hypotheses. Elucidating the precise molecular mechanisms of this compound will be essential for determining its potential as a pharmacological tool or a lead compound for drug development.

References

-

Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

-

Kaiser, C., et al. (1975). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 18(7), 674-683. [Link]

-

Masuoka, Y., et al. (2001). In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT). Journal of Dermatological Science, 27(2), 116-125. [Link]

-

Wikipedia. (n.d.). Adrenalone. [Link]

-

Veeprho. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. [Link]

-

Mas-peyrot, F., et al. (2021). Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles. Molecules, 26(16), 4875. [Link]

-

Li, Y., et al. (2020). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 25(18), 4169. [Link]

-

DermNet. (n.d.). Adrenaline: physiology and pharmacology. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

PubChem. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. [Link]

-

Pharmacognosy Journal. (2018). Tyrosinase Inhibitory Activity of Garcinia latissima Miq. Extracts. [Link]

-

National Council of Educational Research and Training. (n.d.). Amines. [Link]

-

Sajid, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022, 5928395. [Link]

-

Khan, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics, 41(14), 6723-6741. [Link]

-

Malbon, C. C., et al. (1991). A cAMP Response Element in the Beta 2-adrenergic Receptor Gene Confers Transcriptional Autoregulation by cAMP. Journal of Biological Chemistry, 266(22), 14486-14491. [Link]

-

Thompson, W. J., & Appleman, M. M. (1971). Multiple cyclic nucleotide phosphodiesterase activities from rat brain. Biochemistry, 10(2), 311-316. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

Paramasivam, S., & Tripathi, R. (2023). Epinephrine. In StatPearls. StatPearls Publishing. [Link]

-

Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Pharmaceutical and Clinical Research, 10(3), 1183-1192. [Link]

-

de Kock, C., et al. (2019). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. Molecules, 24(11), 2110. [Link]

-

Sari, D. P., et al. (2021). STUDY OF TYROSINASE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING OF CASSIA FISTULA L. LEAVES. International Journal of Applied Pharmaceutics, 13(1), 163-167. [Link]

-

Wikipedia. (n.d.). Stimulant. [Link]

-

BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. [Link]

-

Revvity. (2024, June 11). How to run a cAMP HTRF assay. [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

-

LITFL. (2024, July 13). Adrenaline - CCC Pharmacology. [Link]

-

Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 997-1001. [Link]

-

Gerwick, W. H., et al. (2022). Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Frontiers in Marine Science, 9, 893320. [Link]

-

PharmaCompass. (n.d.). Adrenalone. [Link]

Sources

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Adrenalone - Wikipedia [en.wikipedia.org]

- 4. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A cAMP response element in the beta 2-adrenergic receptor gene confers transcriptional autoregulation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adrenalone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 11. content.abcam.com [content.abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. phcogj.com [phcogj.com]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. This compound, an important intermediate in medicinal chemistry, can be synthesized through a two-step process commencing with the regioselective α-bromination of 3',4'-dihydroxyacetophenone, followed by a nucleophilic substitution with N-benzylmethylamine. This document elucidates the critical experimental parameters, underlying reaction mechanisms, and potential challenges, such as the management of the catechol moiety. Furthermore, it offers a detailed, step-by-step protocol, purification techniques, and characterization data to ensure reproducible and high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a valuable scaffold in the synthesis of various biologically active molecules. Its structure combines a catechol core, known for its interactions with biological targets, and an aminoketone side chain, a common pharmacophore. The synthesis of this molecule presents a key challenge: the presence of the electron-rich and easily oxidizable catechol group, which can interfere with the desired reactions.

This guide details a direct and efficient synthetic approach that circumvents the need for a protection-deprotection sequence for the catechol moiety, thereby improving the overall atom economy and reducing the number of synthetic steps. The chosen pathway involves two primary transformations:

-

α-Bromination: The selective bromination of the α-carbon of the acetophenone side chain of 3',4'-dihydroxyacetophenone to yield 2-bromo-3',4'-dihydroxyacetophenone.

-

Nucleophilic Substitution: The subsequent reaction of the α-bromo ketone with N-benzylmethylamine to afford the target compound.

The rationale for this approach is based on the established reactivity of α-haloketones as potent electrophiles in reactions with amine nucleophiles.[1] Careful control of reaction conditions is paramount to prevent side reactions, such as bromination of the aromatic ring and oxidation of the catechol.

Caption: Overall synthetic workflow for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Step 1: α-Bromination of 3',4'-Dihydroxyacetophenone

The regioselective bromination of the α-position of 3',4'-dihydroxyacetophenone is a critical first step. The presence of the activating hydroxyl groups on the aromatic ring makes it susceptible to electrophilic aromatic substitution.[2] Therefore, the choice of brominating agent and reaction conditions is crucial to favor the desired side-chain bromination.

Mechanistic Considerations

Under neutral or mildly acidic conditions, the α-bromination of ketones can proceed through an enol intermediate. The rate-determining step is often the formation of this enol.[3] Copper(II) bromide is a particularly effective reagent for this transformation as it provides a source of electrophilic bromine and can be used under relatively mild conditions, minimizing ring bromination.[4]

Experimental Protocol

Materials:

-

3',4'-Dihydroxyacetophenone

-

Copper(II) bromide (CuBr₂)

-

Ethyl acetate

-

Chloroform

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 3',4'-dihydroxyacetophenone (1.0 eq.) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq.).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.

-

Wash the precipitate with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-bromo-3',4'-dihydroxyacetophenone can be purified by recrystallization from a suitable solvent system, such as methanol/water.

Data Presentation

| Parameter | Value |

| Molar Ratio (Substrate:CuBr₂) | 1 : 2.2 |

| Solvent System | Ethyl Acetate:Chloroform (1:1) |

| Reaction Temperature | Reflux (~65-75 °C) |

| Reaction Time | 4 - 6 hours |

| Expected Yield | 70 - 85% |

Step 2: Nucleophilic Substitution with N-Benzylmethylamine

The second step involves the N-alkylation of N-benzylmethylamine with the synthesized 2-bromo-3',4'-dihydroxyacetophenone. This is a classic SN2 reaction where the amine acts as a nucleophile, displacing the bromide leaving group.[5] The use of a base is necessary to neutralize the hydrobromic acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Causality Behind Experimental Choices

The choice of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is critical to prevent competing reactions. A stronger, more sterically hindered base could lead to elimination reactions. The reaction temperature is kept moderate to avoid over-alkylation and potential side reactions involving the catechol moiety.

Experimental Protocol

Materials:

-

2-Bromo-3',4'-dihydroxyacetophenone

-

N-Benzylmethylamine

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

Acetonitrile or Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-bromo-3',4'-dihydroxyacetophenone (1.0 eq.) in acetonitrile or ethanol in a round-bottom flask.

-

Add N-benzylmethylamine (1.1 eq.) and a mild inorganic base such as sodium bicarbonate (1.5 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Data Presentation

| Parameter | Value |

| Molar Ratio (Bromo-ketone:Amine:Base) | 1 : 1.1 : 1.5 |

| Solvent | Acetonitrile or Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 60 - 75% |

Purification and Characterization

The final product, 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, is typically purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from any unreacted starting materials and byproducts.

Caption: General workflow for the purification of the final product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Alternative Strategy: Catechol Protection

While the direct synthesis is efficient, in certain contexts, protection of the catechol hydroxyl groups may be advantageous, particularly if harsher reaction conditions are required in subsequent steps.[6]

Common protecting groups for catechols include:

-

Acetals (e.g., acetonide): Formed by reacting the catechol with acetone or 2,2-dimethoxypropane under acidic conditions.[7]

-

Silyl ethers: Formed by reacting with a silyl halide (e.g., TBDMSCl).[8]

The deprotection of these groups is typically achieved under mild acidic or fluoride-mediated conditions, respectively.[9] This protection-bromination-alkylation-deprotection sequence, while longer, can sometimes lead to higher overall yields and purity by preventing side reactions.

Conclusion

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be effectively achieved through a two-step sequence of α-bromination and nucleophilic substitution. The direct approach, without the need for catechol protection, offers a more streamlined and atom-economical route. Success hinges on the careful selection of reagents and precise control of reaction conditions to ensure regioselectivity and minimize side product formation. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this valuable chemical intermediate.

References

-

PrepChem.com. (n.d.). Preparation of 2-chloro-3′,4′-dihydroxyacetophenone. [Link]

-

Khan, I., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1349. [Link]

-

Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 22. [Link]

-

ResearchGate. (2025). The reaction mechanism of α-bromination of acetophenone derivatives. [Link]

-

ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]

-

ResearchGate. (n.d.). Protection and deprotection of catechol. [Link]

-

MDPI. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]

-

ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

-

Al-Hiari, Y. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-839. [Link]

- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.

-

ResearchGate. (2024). (PDF) α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]

-

van der Westhuizen, J. H., & Ferreira, D. (1998). Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate. Tetrahedron, 54(36), 10841-10854. [Link]

-

Khan Academy. (2014, April 3). Alkylation at the Alpha Position of Aldehydes and Ketones [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

-

Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

-

University of California, Irvine. (n.d.). Protecting Groups. [Link]

-

Cirrincione, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(10), 3949-4012. [Link]

-

Veeprho. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | CAS 36467-25-1. [Link]

-

ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. [Link]

-

Organic Chemistry Portal. (2013, November 11). Functional Group Protection. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9684-9703. [Link]

-

Li, J., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. [Link]

-

Axios Research. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. [Link]

-

Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084203, 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. [Link]

-

ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

-

Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

Sources

- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. One moment, please... [willingdoncollege.ac.in]

Chemical structure and properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Introduction

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a substituted acetophenone, holds a significant position in synthetic organic chemistry, primarily as a key intermediate in the synthesis of adrenaline (epinephrine). Also known by synonyms such as N-benzyladrenalone and Adrenaline Impurity E, this compound's chemistry is pivotal for the pharmaceutical industry.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and an analysis of its potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a catechol derivative with a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of approximately 271.31 g/mol .[4] Its structure features a dihydroxy-substituted phenyl ring attached to an ethanone backbone, with a benzylmethylamino group at the alpha position.

IUPAC Name: 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[1] CAS Number: 36467-25-1[4] Synonyms: N-benzyladrenalone, Adrenaline Impurity E, 1-(3,4-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone, α-Benzylmethylamino-3,4-dihydroxyacetophenone[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is presented in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | |

| Molecular Weight | 271.31 g/mol | [4] |

| Appearance | Pale Yellow to Beige Solid | |

| Melting Point | 96 - 98°C | |

| Boiling Point (Predicted) | 482.7 ± 45.0 °C | |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| pKa (Predicted) | 7.96 ± 0.20 |

Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a multi-step process that is integral to the production of adrenaline. The general pathway involves the acylation of catechol, followed by a nucleophilic substitution with N-methylbenzylamine.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two primary stages:

-

Formation of an α-haloacetophenone intermediate: This typically involves the Friedel-Crafts acylation of catechol with chloroacetyl chloride to produce 2-chloro-3',4'-dihydroxyacetophenone.

-

Amination: The subsequent reaction of the chloro-intermediate with N-methylbenzylamine yields the final product.

Caption: Synthetic pathway for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the patent literature for the production of adrenaline intermediates.

Step 1: Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend catechol in a suitable organic solvent such as 1,2-dichloroethane.

-

Catalyst Addition: Cool the mixture to 10-15°C and add a Lewis acid catalyst, for example, aluminum chloride or zinc chloride.

-

Acylation: Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature between 10-15°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

-

Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. The product, 2-chloro-3',4'-dihydroxyacetophenone, will precipitate and can be collected by filtration. Wash the solid with water and dry.

Step 2: Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

-

Reaction Setup: Dissolve the dried 2-chloro-3',4'-dihydroxyacetophenone in a suitable solvent like ethanol or dioxane.

-

Amine Addition: Add N-methylbenzylamine to the solution. An excess of the amine can be used to act as both a reactant and a base to neutralize the HCl formed during the reaction.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-75°C) for several hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of a non-polar co-solvent. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Role as a Key Synthetic Intermediate

The primary significance of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone lies in its role as the penultimate precursor to N-benzyladrenaline in the industrial synthesis of adrenaline.

Caption: Conversion of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone to Adrenaline.

The ketone moiety of N-benzyladrenalone is reduced to a secondary alcohol to form N-benzyladrenaline. This reduction can be achieved using various reducing agents, including sodium borohydride or through catalytic hydrogenation. Subsequently, the N-benzyl protecting group is cleaved, typically by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield adrenaline.

Biological Activity and Mechanism of Action: A Prospective Analysis

Direct experimental data on the biological activity and mechanism of action of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone are scarce in publicly available literature. Its primary characterization is as a synthetic intermediate and a known impurity in adrenaline preparations.[1] However, based on its structural similarity to endogenous catecholamines like adrenaline and noradrenaline, we can infer potential biological activities.

The catechol (3,4-dihydroxy) moiety is a key pharmacophore for adrenergic receptor binding. Adrenaline and noradrenaline exert their physiological effects by interacting with α- and β-adrenergic receptors, initiating a cascade of intracellular signaling events.

Potential Adrenergic Activity

Given the presence of the catechol group, it is plausible that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone could exhibit some affinity for adrenergic receptors. However, the presence of the bulky N-benzyl group and the ketone functionality in place of the hydroxyl group on the side chain would significantly alter its binding affinity and intrinsic activity compared to adrenaline. It may act as a weak agonist, a partial agonist, or even an antagonist at these receptors.

Adrenaline Signaling Pathway for Context

To understand the potential biological context, it is useful to visualize the signaling pathway of adrenaline, the final product of the synthesis involving our topic compound.

Caption: Simplified β-adrenergic signaling pathway of adrenaline.

Analytical Characterization

The characterization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone relies on standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (O-H), carbonyl (C=O), and amine (N-H) groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in reaction mixtures or as an impurity in final pharmaceutical products.

Conclusion

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a molecule of significant industrial importance, primarily serving as a crucial building block in the synthesis of adrenaline. While its own biological activities are not extensively studied, its structural features suggest a potential for interaction with adrenergic systems. A thorough understanding of its chemical properties and synthesis is essential for chemists and pharmaceutical scientists involved in the development and manufacturing of catecholamine-based drugs. Further research into the pharmacological profile of this compound could reveal novel biological effects.

References

-

PubChem. 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Veeprho. 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. [Link]

-

Axios Research. 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. [Link]

- Google Patents. US5047592A - Selective hydrogenolysis process.

- Google Patents. CN107011188B - Preparation method of isoproterenol hydrochloride.

-

SynZeal. Adrenaline EP Impurity E. [Link]

-

Pharmaffiliates. Adrenaline - Impurity E. [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]

- Google Patents. EP1210318B1 - Method for the production of adrenaline.

-

Quick Company. A Process For Preparing Epinephrine Intermediate. [Link]

-

Deranged Physiology. Adrenaline. [Link]

-

DermNet. Adrenaline: physiology and pharmacology. [Link]

-

CVpharmacology. Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. [Link]

-

Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

-

PubMed. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. [Link]

-

PubMed. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. [Link]

-

PubMed. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. [Link]

-

Future Science. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

- Google Patents. CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.

- Google Patents. CN104356013A - Preparation method of alpha-(N-methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride.

- Google Patents. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.

-

ResearchGate. A Note on the Preparation of 1-(3,4-Dihydroxyphenyl)-2-methylaminoethane Sulfonic Acid from Epinephrine. [Link]

-

ResearchGate. Spectrophotometric determination of adrenaline in pharmaceutical preparations. [Link]

-

Organic Syntheses. n-methyl-3,4-dihydroxyphenylalanine. [Link]

-

Organic Syntheses. Acrylamide, N-benzyl-. [Link]

-

PubMed Central (PMC). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. [Link]

Sources

- 1. 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | C16H17NO3 | CID 11254260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adrenaline EP Impurity E | 36467-25-1 | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. US5047592A - Selective hydrogenolysis process - Google Patents [patents.google.com]

- 6. scihorizon.com [scihorizon.com]

A Technical Guide to the Anticipated Biological Activities of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Abstract

This document provides a comprehensive technical overview of the known chemical properties and hypothesized biological activities of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. While primarily documented as a chemical intermediate in the synthesis of ephedrine, its structural features, notably the catechol-containing dihydroxyacetophenone core, suggest a strong potential for a range of pharmacological activities.[1][2] This guide synthesizes information from studies on structurally related compounds to build a scientifically-grounded rationale for investigating its potential antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols are provided to facilitate the validation of these hypotheses, aiming to unlock the therapeutic potential of this molecule.

Introduction and Chemical Profile

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a substituted acetophenone with the molecular formula C₁₆H₁₇NO₃.[3][4] Its chemical structure features a central acetophenone core, substituted with a benzylmethylamino group at the alpha-carbon and two hydroxyl groups at the 3' and 4' positions of the phenyl ring, forming a catechol moiety.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 36467-25-1 | [3] |

| Molecular Formula | C₁₆H₁₇NO₃ | [3][4] |

| Molecular Weight | 271.31 g/mol | [3] |

| IUPAC Name | 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | [1][3] |

| Synonyms | N-Benzyl Adrenalone, Adrenaline Impurity E | [1][2] |

| Known Applications | Ephedrine intermediate | [2] |

The presence of the catechol group is a key structural alert for potential biological activity, as this motif is prevalent in many naturally occurring and synthetic compounds with significant pharmacological effects. While its current documented use is limited to being a precursor in chemical synthesis, the structural analogy to other bioactive acetophenones warrants a thorough investigation into its therapeutic potential.[5]

Hypothesized Biological Activities Based on Structural Analogs

Direct experimental data on the biological activities of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is not extensively available in peer-reviewed literature. However, based on the well-documented activities of structurally similar dihydroxyacetophenone derivatives, we can hypothesize several promising avenues for research.

Antioxidant Potential

Scientific Rationale: The 3',4'-dihydroxy substitution on the phenyl ring forms a catechol group, which is a well-established pharmacophore for potent antioxidant activity. Catechols can act as powerful radical scavengers by donating hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions. Numerous studies on acetophenone analogues and other phenolic compounds have demonstrated that the presence of hydroxyl groups on the aromatic ring is crucial for their antioxidant effects.[6][7] For instance, a series of acetophenone benzoylhydrazones were synthesized and evaluated for their antioxidant properties, with dihydroxyacetophenone analogues showing potent radical-scavenging activity.[6]

Plausible Mechanism: The primary mechanism is likely direct radical scavenging. The resulting phenoxy radical is stabilized by resonance within the aromatic ring, making the parent molecule an efficient antioxidant.

Experimental Validation Protocol: DPPH Radical Scavenging Assay

This assay provides a straightforward and reliable method to assess the free radical scavenging capacity of a compound.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in methanol (e.g., 1, 10, 50, 100, 200 µg/mL).

-

Use Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentrations.

-

Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in a wide array of pathologies. Many natural and synthetic acetophenones have demonstrated significant anti-inflammatory properties.[8] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). The structural core of our target molecule is similar to other acetophenones that have shown promise in mitigating inflammatory responses.[8]

Plausible Mechanism: A likely mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes. By preventing the activation of NF-κB, the compound could suppress the downstream production of inflammatory mediators.

Experimental Workflow: In Vitro Anti-inflammatory Assessment

This workflow uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammatory responses.

-

Cell Culture and Viability:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range of the compound.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Pre-treat macrophages with various non-toxic concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

-

-

Cytokine Measurement (ELISA):

-

Treat cells as described above.

-

Collect the supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

-

Western Blot Analysis:

-

To investigate the NF-κB pathway, treat cells for a shorter duration (e.g., 30-60 minutes).

-

Prepare cell lysates and perform Western blotting to measure the levels of key signaling proteins, such as phosphorylated IκBα and the p65 subunit of NF-κB. Inhibition of IκBα phosphorylation would provide strong evidence for NF-κB pathway modulation.

-

Diagram: Hypothesized Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by the compound.

Anticancer Activity

Scientific Rationale: The search for novel anticancer agents is a cornerstone of pharmaceutical research. Various compounds incorporating benzylamino and acetophenone scaffolds have been reported to possess cytotoxic and apoptosis-inducing activities against cancer cell lines.[9][10] For example, a study on 2-substituted benzylamino-thiazole derivatives showed that they inhibited the growth of cancer cell lines and induced apoptosis.[9][10] The combination of the dihydroxy-phenyl group, which can generate ROS under certain conditions within tumor cells, and the benzylamino moiety presents a compelling structural basis for potential anticancer effects.

Plausible Mechanism: The compound could induce apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Experimental Workflow: Anticancer Activity Screening

-

Cytotoxicity Screening (MTT/SRB Assay):

-

Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., fibroblasts) to assess potency and selectivity.

-

Incubate cells with a range of compound concentrations for 48-72 hours.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Apoptosis Induction Analysis (Flow Cytometry):

-

Treat a sensitive cancer cell line with the compound at its GI₅₀ concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates apoptosis induction.

-

-

Caspase Activation Assay:

-

Confirm the role of caspases by using a colorimetric or fluorometric assay to measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, in compound-treated cells.

-

Diagram: Simplified Intrinsic Apoptosis Pathway

Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.

Synthesis and Characterization

A plausible synthetic route for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be adapted from established methods for similar compounds. A common approach involves the reaction of a haloacetophenone with the corresponding amine.

Proposed Synthetic Protocol:

-

Starting Material: Begin with 2-chloro-3',4'-dihydroxyacetophenone.

-

Amination Reaction:

-

Dissolve 2-chloro-3',4'-dihydroxyacetophenone in a suitable solvent such as acetone or acetonitrile.

-

Add N-benzylmethylamine to the solution. An excess of the amine can be used to act as both reactant and base.

-

The reaction can be performed at room temperature or with gentle heating to drive it to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the resulting product can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified using column chromatography on silica gel to yield the pure 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

While 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is currently recognized for its role as a synthetic intermediate, its chemical structure holds considerable, yet unexplored, therapeutic promise. The presence of a catechol moiety and a benzylamino group—both associated with diverse biological activities in other molecular contexts—provides a strong rationale for its investigation as a novel antioxidant, anti-inflammatory, and anticancer agent.

The experimental frameworks detailed in this guide offer a clear path for the systematic evaluation of these potential activities. Positive results from these in vitro assays would justify progression to more complex cellular and in vivo models to further elucidate mechanisms of action and assess preclinical efficacy and safety. Subsequent structure-activity relationship (SAR) studies, involving the synthesis of analogues with modified substitution patterns, could lead to the optimization of this scaffold and the development of potent and selective lead compounds for drug discovery.

References

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (Source: Future Medicinal Chemistry)

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights | Request PDF.

- Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. (Source: PrepChem.com)

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights View supplementary material.

- Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simul

- Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity rel

- 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. (Source: PubChem - NIH)

- 36467-25-1, 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone Formula. (Source: ECHEMI)

- Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (Source: PubMed)

- Natural-derived acetophenones: chemistry and pharmacological activities.

- Ephedrine Inform

- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N

- Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (Source: NIH)

- 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | CAS 36467-25-1. (Source: Veeprho)

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (Source: MDPI)

- Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (Source: PubMed)

- Ephedrine | C10H15NO | CID 9294. (Source: PubChem - NIH)

- Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Deriv

- 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone | 36467-25-1. (Source: ChemicalBook)

- Natural-derived acetophenones: chemistry and pharmacological activities. (Source: PMC)

- 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530. (Source: PubChem)

Sources

- 1. 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | C16H17NO3 | CID 11254260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. veeprho.com [veeprho.com]

- 4. 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone | 36467-25-1 [chemicalbook.com]

- 5. 299-42-3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known by synonyms such as N-Benzyl Adrenalone and Adrenaline Impurity E, is a substituted acetophenone with significant relevance in synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2][3] Its core structure, featuring a catechol group and a secondary amine, makes it a valuable precursor for the synthesis of more complex molecules, most notably adrenaline (epinephrine).[4] This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, its pivotal role as a synthetic intermediate, and a discussion of its biological significance and handling considerations.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 36467-25-1 | [5][6][7] |

| IUPAC Name | 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | [8] |

| Synonyms | N-Benzyl Adrenalone, Adrenaline Impurity E, α-Benzylmethylamino-3,4-dihydroxyacetophenone | [1][2][3] |

| Molecular Formula | C₁₆H₁₇NO₃ | [2][5] |

| Molecular Weight | 271.31 g/mol | [2][5] |

| Appearance | Off-white to light grey solid/powder | [1][3] |

| Storage | -20°C Refrigerator | [1] |

Synthesis Protocol: Nucleophilic Substitution

The synthesis of 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone is most effectively achieved through the nucleophilic substitution of a halogenated precursor. This method is analogous to the well-established synthesis of adrenalone.[9] The following protocol outlines a robust and reproducible procedure.

Experimental Workflow Diagram

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. GSRS [precision.fda.gov]

- 3. niainnovation.in [niainnovation.in]

- 4. A Process For Preparing Epinephrine Intermediate [quickcompany.in]

- 5. scbt.com [scbt.com]

- 6. 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone - CAS - 36467-25-1 | Axios Research [axios-research.com]

- 7. echemi.com [echemi.com]

- 8. veeprho.com [veeprho.com]

- 9. prepchem.com [prepchem.com]

A Comprehensive Literature Review on 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: Synthesis, Characterization, and Inferred Biological Activity Through Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a catecholamine derivative identified primarily as an impurity of adrenaline (epinephrine) and an intermediate in the synthesis of related compounds like ephedrine.[1][2][3] Despite its classification, direct pharmacological data on this molecule is scarce in publicly accessible literature. This technical guide provides a comprehensive analysis of its known chemical properties and synthesis routes. Crucially, it constructs a robust, inferred biological profile by conducting a detailed comparative analysis with its close structural analog, Adrenalone. Adrenalone is a well-characterized α1-adrenergic agonist used historically as a topical vasoconstrictor and hemostatic agent.[4][5] By examining the structure-activity relationships and the well-documented pharmacology of Adrenalone, this paper offers expert insights into the potential receptor interactions, mechanism of action, and applications for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, positioning it as a molecule of interest for further pharmacological investigation.

Introduction: The Significance of Substituted Acetophenones

The acetophenone scaffold is a versatile building block in medicinal chemistry, forming the core of numerous biologically active compounds.[6] When substituted with a catechol moiety (3,4-dihydroxy groups), as seen in endogenous signaling molecules like adrenaline and noradrenaline, these structures gain the ability to interact with adrenergic receptors, mediating critical physiological responses in the "fight-or-flight" pathway.[7][8][9] 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone belongs to this important chemical class. While it is recognized as "Adrenaline Impurity E," its distinct structural feature—an N-benzyl group—differentiates it from adrenaline and its direct ketone precursor, Adrenalone.[1] This guide aims to bridge the knowledge gap by systematically analyzing the available data and leveraging the extensive research on Adrenalone to project a scientifically-grounded profile of the title compound's potential bioactivity.

Physicochemical Profile and Structural Comparison

The primary structural difference between 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone and its well-studied analog Adrenalone is the substitution on the amine nitrogen: a benzyl group versus a methyl group. This substitution has significant implications for the molecule's steric bulk, lipophilicity, and potential interactions with biological targets.

Table 1: Comparative Physicochemical Properties

| Property | 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | Adrenalone | Adrenaline |

| IUPAC Name | 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[1] | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone[4] | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol[7] |

| Synonyms | Adrenaline Impurity E[1] | Adrenone, Kephrine[5] | Epinephrine[7] |

| CAS Number | 36467-25-1[10] | 99-45-6[4] | 51-43-4 |

| Molecular Formula | C₁₆H₁₇NO₃[10] | C₉H₁₁NO₃[4] | C₉H₁₃NO₃[7] |

| Molecular Weight | 271.31 g/mol [2] | 181.19 g/mol [4] | 183.21 g/mol [7] |

| Structure | Ketone at β-carbon | Ketone at β-carbon | Hydroxyl at β-carbon |

| N-substituent | Benzyl, Methyl | Methyl | Methyl |

The presence of the bulky, lipophilic benzyl group in the title compound is expected to significantly influence its pharmacological profile compared to Adrenalone. It could enhance hydrophobic interactions with receptor binding pockets or, conversely, create steric hindrance, potentially altering receptor subtype selectivity.

Synthesis and Characterization

While specific synthesis routes for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone are not extensively detailed, they can be reliably inferred from established methods for Adrenalone and similar compounds.[11][12] The most common approach involves the reaction of a catechol-protected α-haloacetophenone with the corresponding amine.

Protocol 1: Representative Synthesis of Adrenalone

This protocol, adapted from known chemical literature, details the synthesis of Adrenalone and serves as a foundational method that can be modified for the synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone by substituting methylamine with N-benzylmethylamine.

Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone

-

This starting material is a key precursor. It can be synthesized via Friedel-Crafts acylation of catechol with chloroacetyl chloride.

Step 2: Amination Reaction [12]

-

Suspend 10 g of finely powdered 2-chloro-3',4'-dihydroxyacetophenone in 12 ml of ethanol.

-

Add 10 g of a 60% aqueous solution of methylamine. The reaction is exothermic.

-

Maintain the solution at a moderate temperature (e.g., 40-50°C) with stirring. Adrenalone will begin to separate as a crystalline precipitate.

-

After allowing the mixture to stand for 1 hour to ensure complete precipitation, filter the solid product.

-

Wash the collected crystals with cold ethanol to remove unreacted starting materials and byproducts.

Step 3: Purification [12]

-

Dissolve the crude Adrenalone in dilute hydrochloric acid.

-

Carefully add ammonia solution dropwise. A small amount of amorphous impurity may precipitate first; this should be removed by filtration.

-

Continue adding ammonia to precipitate the bulk of the pure Adrenalone base.

-

Filter the purified product, wash with water, and dry under vacuum. The product should be clear yellow crystals.

To synthesize 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone , N-benzylmethylamine would be used in place of methylamine in Step 2.

Visualization of Synthesis Workflow

Caption: Inferred synthesis workflow for the title compound.

Comparative Pharmacology: Inferring Biological Activity from Adrenalone

The pharmacology of Adrenalone is well-documented, providing a solid foundation for predicting the activity of its N-benzyl derivative.

Adrenalone: The Reference Adrenergic Agonist

Mechanism of Action: Adrenalone is an adrenergic agonist that acts primarily on α1-adrenergic receptors .[4] Unlike adrenaline, it has little affinity for β-receptors.[4] The activation of α1 receptors on vascular smooth muscle leads to vasoconstriction. This is mediated by the Gq alpha subunit of the G-protein coupled receptor, which activates phospholipase C, ultimately increasing intracellular calcium levels and causing muscle contraction. Furthermore, Adrenalone has been shown to inhibit dopamine β-oxidase, the enzyme that converts dopamine to norepinephrine.[13]

Pharmacological Effects:

-

Vasoconstrictor: When applied topically, it constricts small blood vessels.[4]

-

Hemostatic: By causing vasoconstriction, it reduces blood flow and serves as a local hemostatic agent to control capillary bleeding.[4][5]

-

Systemic Effects: Systemic absorption is minimal due to its vasoconstrictive action, resulting in hypertensive effects that are only about 0.5% of those of adrenaline at similar concentrations.[4]

Pharmacokinetics: Like other catecholamines, Adrenalone is metabolized by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO).[4]

Visualization of Adrenergic Signaling

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Future Directions and Conclusion

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone stands as an intriguing but understudied molecule at the intersection of natural product chemistry and synthetic pharmacology. This guide has established its chemical identity and provided a strong, scientifically-inferred hypothesis for its biological activity based on the well-characterized analog, Adrenalone.

The critical next steps for the scientific community are:

-

Definitive Synthesis and Characterization: Develop and publish a robust, scalable synthesis for the compound, followed by full spectroscopic characterization.

-

In Vitro Pharmacological Profiling: Conduct receptor binding assays across all major adrenergic receptor subtypes (α1, α2, β1, β2, β3) to determine its affinity and selectivity profile.

-

Functional Assays: Perform cell-based functional assays (e.g., calcium flux for α1, cAMP for β) to determine if it acts as an agonist, antagonist, or partial agonist.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a small library of related analogs to systematically probe the effects of N-substituents on adrenergic receptor activity.